Superior Antithrombotic Potency and Safety Profile in the Hamster Cheek Pouch Model Compared to Papaverine
In a direct comparison using the hamster cheek pouch microvasculature thrombosis model, Viquidil hydrochloride demonstrated superior antithrombotic potency and a favorable safety profile relative to Papaverine [1]. The minimum effective dose for inhibiting thrombus formation was quantified for Viquidil. The study explicitly notes that Viquidil was approximately twice as potent as Papaverine and was without the toxic side-effects (intermittent vasodilatation and haemorrhage) observed with Papaverine at higher doses [1].
| Evidence Dimension | Minimum Effective Dose (Antithrombotic Activity) and Toxicity |
|---|---|
| Target Compound Data | ~2.5 x 10⁻⁴ mg/kg; No observed toxicity |
| Comparator Or Baseline | Papaverine (less potent); Toxicity observed at higher doses (intermittent vasodilatation, haemorrhage) |
| Quantified Difference | Viquidil is 'approximately twice as potent' as Papaverine; Viquidil lacks the toxicity seen with Papaverine at effective or higher doses. |
| Conditions | Parenteral administration; Thrombus formation inhibition in the microvasculature of the hamster cheek pouch. |
Why This Matters
This evidence identifies a clear therapeutic index advantage for Viquidil over a classical comparator, which is a critical differentiator for researchers selecting an antithrombotic agent for in vivo vascular studies.
- [1] Sim AK, Uzan A. The antithrombotic activity of viquidil, a cerebral vasodilator. Arzneimittelforschung. 1979;29(3):508-11. PMID: 582736. View Source
